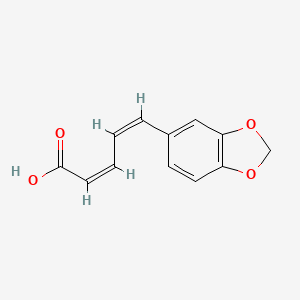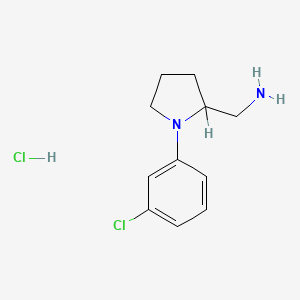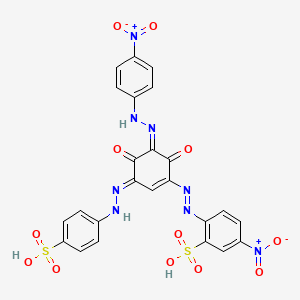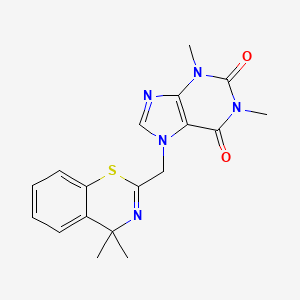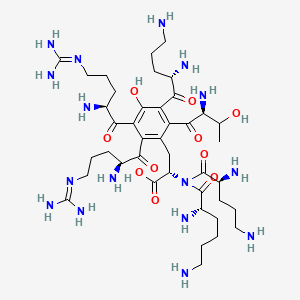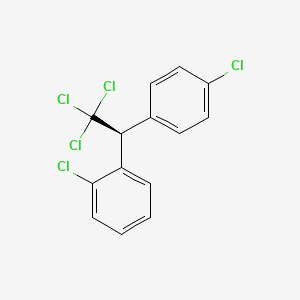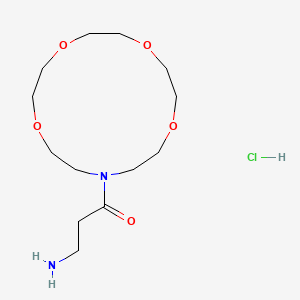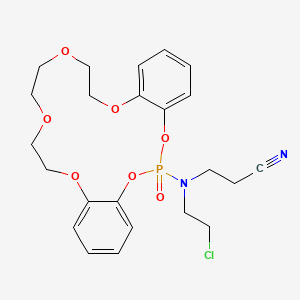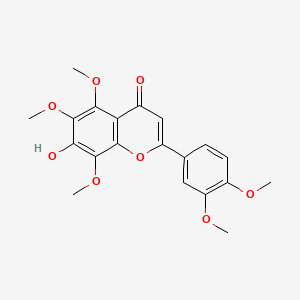
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a cyclopentylphenyl group and a phenylmethyl group attached to the piperazine ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-piperazine, a common method involves the nucleophilic substitution reaction where piperazine reacts with 4-cyclopentylphenyl halide and phenylmethyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of piperazine derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the halide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperazine derivative.
Reduction: Reduced piperazine derivatives with hydrogenated nitrogen atoms.
Substitution: Piperazine derivatives with various substituents replacing the halide groups.
Scientific Research Applications
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a simple piperazine ring.
1-(4-Methylphenyl)piperazine: A derivative with a methylphenyl group.
1-(4-Chlorophenyl)piperazine: A derivative with a chlorophenyl group.
Uniqueness
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is unique due to the presence of both cyclopentylphenyl and phenylmethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s binding affinity, selectivity, and overall activity in various applications.
Properties
CAS No. |
113682-13-6 |
|---|---|
Molecular Formula |
C22H30Cl2N2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-cyclopentylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C22H28N2.2ClH/c1-2-6-19(7-3-1)18-23-14-16-24(17-15-23)22-12-10-21(11-13-22)20-8-4-5-9-20;;/h1-3,6-7,10-13,20H,4-5,8-9,14-18H2;2*1H |
InChI Key |
WEBHFRDVSTUNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




